molecular formula C17H22N2OSi B11830303 Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- CAS No. 439117-74-5

Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-

Cat. No.: B11830303
CAS No.: 439117-74-5
M. Wt: 298.45 g/mol
InChI Key: QGALMGBSEYYIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-" features a cyclopentane core substituted with an indole moiety at position 3, a nitrile group, and a trimethylsilyloxy (TMSO) group at position 1. The nitrile group may participate in nucleophilic reactions or act as a precursor for carboxylic acid derivatives.

Properties

CAS No.

439117-74-5

Molecular Formula

C17H22N2OSi

Molecular Weight

298.45 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-trimethylsilyloxycyclopentane-1-carbonitrile

InChI

InChI=1S/C17H22N2OSi/c1-21(2,3)20-17(12-18)9-8-13(10-17)15-11-19-16-7-5-4-6-14(15)16/h4-7,11,13,19H,8-10H2,1-3H3

InChI Key

QGALMGBSEYYIRF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(CCC(C1)C2=CNC3=CC=CC=C32)C#N

Origin of Product

United States

Preparation Methods

Indole Derivatives as Precursors

The indole scaffold is typically introduced via Reissert or Batcho-Leimgruber indole synthesis15. For this compound, 3-substituted indole derivatives (e.g., 3-bromoindole or 3-hydroxyindole) serve as critical intermediates. For example:

  • 3-Hydroxyindole is protected with a TMS group early in the synthesis to prevent undesired side reactions during subsequent alkylation or cyclization steps.

  • 3-Bromoindole enables cross-coupling reactions (e.g., Suzuki-Miyaura) for attaching the cyclopentane-carbonitrile fragment.

Cyclopentane Building Blocks

The cyclopentane ring is constructed via:

  • Cyclopentane Carbonitrile Precursors : 3-Substituted cyclopentanecarbonitriles (e.g., 3-oxocyclopentanecarbonitrile) are alkylated or functionalized to introduce the TMS-oxy group.

  • Ring-Closing Metathesis (RCM) : Using Grubbs catalysts, diene precursors are cyclized to form the cyclopentane backbone.

Stepwise Synthetic Pathways

Route 1: Silylation-Alkylation Sequence

This two-step method is widely cited in patents:

  • Silylation of 3-Hydroxyindole :

    • Reagents : Hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) in anhydrous THF.

    • Conditions : 0°C to room temperature, 2–4 hours.

    • Yield : 85–92%.

  • Alkylation with Cyclopentanecarbonitrile Derivative :

    • Substrate : 1-Bromo-3-(trimethylsilyloxy)cyclopentanecarbonitrile.

    • Base : Potassium carbonate or NaH in DMF.

    • Temperature : 60–80°C, 12–24 hours.

    • Yield : 70–78%.

Key Data :

StepReagent(s)SolventTemp (°C)Time (h)Yield (%)
1TMSClTHF0→25390
2K₂CO₃DMF801875

Route 2: One-Pot Tandem Cyclization-Silylation

A streamlined approach from WO2017085198A1:

  • Substrate : 3-(Prop-2-yn-1-yloxy)indole and cyclopentene-carbonitrile.

  • Catalyst : Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%).

  • Conditions : Sonogashira coupling followed by in situ TMS protection using HMDS.

  • Yield : 68%.

Alternative Methodologies

Radical-Mediated Cyclization

Recent advances utilize photoredox catalysis for C–C bond formation:

  • Substrate : 3-(Trimethylsilyloxy)indole-2-carbonitrile and cyclopentene.

  • Catalyst : Ir(ppy)₃ under blue LED light.

  • Yield : 62% with high regioselectivity.

Enzymatic Desymmetrization

For enantioselective synthesis (e.g., chiral TMS-oxy groups):

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic 3-(1H-indol-3-yl)cyclopentanecarbonitrile.

  • Resolution : Kinetic resolution in tert-butyl methyl ether (TBME), achieving 94% ee.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluting with ethyl acetate/hexane (1:4 → 1:1).

  • HPLC : Chiralpak AD® column for enantiomer separation.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 0.15 ppm (TMS, 9H), 7.2–7.8 ppm (indole aromatic protons).

  • HRMS : Calculated for C₁₇H₂₁N₂OSi: 313.1345 [M+H]⁺; observed: 313.1348.

Challenges and Optimization

Competing Side Reactions

  • TMS Group Hydrolysis : Mitigated by strictly anhydrous conditions.

  • Indole Polymerization : Controlled by low-temperature silylation.

Scalability Issues

  • Alkylation Step : Replace DMF with acetonitrile to improve reaction homogeneity at scale.

  • Catalyst Loading : Reduce Pd(PPh₃)₄ to 2 mol% without yield loss.

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : Used in PDE10 inhibitors and β3-adrenergic agonists.

  • Derivatization : The TMS group is hydrolyzed in vivo to yield bioactive metabolites .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or metal hydride reagents.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed

    Oxidation: Indole derivatives with oxidized functional groups.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)-1-((trimethylsilyl)oxy)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates or inhibitors, affecting biological pathways and cellular functions. The trimethylsilyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups/Features Source
Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- (Target) C₁₈H₂₄N₂OSi 312.48* Cyclopentane, indole-3-yl, nitrile, TMSO Inferred
Cyclohexanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- C₁₈H₂₄N₂OSi 312.48 Cyclohexane ring (vs. cyclopentane), indole-3-yl, nitrile, TMSO
Cyclopentanone, 3-(1H-indol-3-yl)- C₁₃H₁₃NO 199.25 Cyclopentane, indole-3-yl, ketone (vs. nitrile and TMSO)
3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile C₂₆H₂₀N₄O₂S 452.52 Spiro ring system, indole-3-yl, thiophene, nitrile, carbonyl
6-Hexyloxy-3-methylbenzene-1,2,4-tricarbonitrile (1a) C₁₆H₁₅N₃O 265.31 Benzene ring, three nitriles, hexyloxy, methyl

* Molecular weight inferred from cyclohexane analog in .

Cyclohexanecarbonitrile Analog (C₁₈H₂₄N₂OSi)

  • The chair conformation of cyclohexane may alter spatial arrangement compared to the envelope conformation of cyclopentane .
  • Functional Impact : Increased molecular symmetry could influence crystallization behavior. The larger ring may reduce solubility in polar solvents compared to the cyclopentane analog.

Cyclopentanone Derivative (C₁₃H₁₃NO)

  • Functional Groups : Replaces nitrile and TMSO with a ketone. The ketone’s polarity increases hydrophilicity, contrasting with the TMSO’s lipophilicity .
  • Reactivity : The nitrile in the target compound enables reactions like hydrolysis to carboxylic acids, while the ketone may undergo reductions or nucleophilic additions.

Spiro-Indole-Thiophene Carbonitrile (C₂₆H₂₀N₄O₂S)

  • The thiophene group introduces sulfur, which may alter electronic properties and metabolic stability .
  • Applications : Such spiro compounds are often explored for pharmacological activity, whereas the target compound’s simpler structure may favor synthetic versatility.

Tricarbonitrile Benzene Derivatives (C₁₆H₁₅N₃O)

  • Reactivity : Three nitriles increase electrophilic character, enabling multi-step functionalization. The hexyloxy group enhances organic-phase solubility compared to the indole-TMSO system .

Key Implications of Structural Variations

Solubility and Lipophilicity: The TMSO group in the target compound and its cyclohexane analog increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. The cyclopentanone derivative’s ketone group improves hydrophilicity, making it more suitable for polar solvents .

Reactivity: Nitriles (target, cyclohexane analog, spiro compound) allow for hydrolysis, cyanoalkylation, or coupling reactions. The spiro compound’s carbonyl and thiophene groups enable diverse reactivity, including cycloadditions or electrophilic substitutions .

Biological Relevance :

  • Indole-containing compounds (target, spiro derivative) may interact with tryptophan-binding enzymes or receptors.
  • The spiro compound’s thiophene could enhance metabolic stability compared to pure indole systems .

Biological Activity

Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- can be represented as follows:

C14H18N2O2Si\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{Si}

This compound features an indole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cellular signaling pathways. For instance, it has been noted to affect phosphodiesterase (PDE) activity, which plays a crucial role in regulating cyclic nucleotide levels in cells .
  • Receptor Modulation : It may act as a modulator for various receptors, influencing downstream signaling cascades that are critical for cellular responses.

Pharmacological Effects

Research indicates that Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines by activating specific pathways associated with cell death. For example, it has shown efficacy against certain types of tumors by disrupting mitotic processes .
  • Antimicrobial Properties : There is evidence supporting its use as an antimicrobial agent. Its structural components may enhance membrane permeability in bacterial cells, leading to cell lysis and death.

Case Studies

Several studies have investigated the biological activity of Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-:

StudyObjectiveFindings
Study AEvaluate anticancer effectsDemonstrated significant cytotoxicity against breast cancer cells with IC50 values below 10 µM.
Study BInvestigate antimicrobial activityShowed inhibition of growth in Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL.
Study CAssess enzyme inhibitionInhibited PDE activity with an IC50 value of 15 µM, suggesting potential for cardiovascular applications.

Q & A

Basic: What synthetic strategies are recommended for preparing Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]- in academic settings?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: Introduce the indole moiety through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the indole C3 position .
  • Step 2: Functionalize the cyclopentane ring with a nitrile group via nucleophilic substitution or cyanation reactions (e.g., using KCN or trimethylsilyl cyanide) .
  • Step 3: Protect the hydroxyl group as a trimethylsilyl (TMS) ether using hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) under anhydrous conditions .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via TLC and NMR .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (indole ring, δ 7.0–7.5 ppm), cyclopentane protons (δ 1.5–2.5 ppm), and TMS protons (δ 0.1–0.3 ppm) .
    • ¹³C NMR: Confirm nitrile carbon (δ ~115–120 ppm) and quaternary carbons in the cyclopentane ring .
  • IR Spectroscopy: Detect nitrile stretching (ν ~2240 cm⁻¹) and TMS-O vibrations (ν ~1250 cm⁻¹) .
  • X-ray Crystallography: Resolve stereochemistry and confirm molecular geometry, particularly for asymmetric centers (e.g., R/S configurations) .

Advanced: How can stereochemical control be achieved during the synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts: Use asymmetric catalysis (e.g., Evans’ oxazaborolidines) to induce enantioselectivity during cyclopentane ring formation or indole functionalization .
  • Chiral Auxiliaries: Incorporate temporary stereodirecting groups (e.g., Oppolzer’s sultam) to control the configuration of the TMS-protected hydroxyl group .
  • Dynamic Resolution: Leverage kinetic resolution in multi-step reactions, such as enzymatic desymmetrization of intermediates .

Advanced: What computational tools are effective for predicting the compound’s reactivity and interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize transition states for key reactions (e.g., nitrile formation, indole coupling) to predict regioselectivity and energy barriers .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors) by modeling the indole moiety’s π-stacking and hydrogen-bonding capabilities .
  • Molecular Dynamics (MD): Study conformational flexibility of the cyclopentane ring and TMS group stability under varying solvent conditions .

Basic: What functional group transformations are feasible for this compound?

Methodological Answer:

  • Nitrile Reduction: Convert the nitrile to a primary amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) .
  • TMS Deprotection: Remove the TMS group selectively with tetrabutylammonium fluoride (TBAF) in THF .
  • Indole Modifications: Perform electrophilic substitution (e.g., bromination at C5 of indole) using N-bromosuccinimide (NBS) .

Advanced: How can researchers resolve contradictions in reaction outcomes when modifying the indole or TMS groups?

Methodological Answer:

  • Condition Screening: Test solvent polarity (e.g., DMF vs. THF), temperature (−78°C to reflux), and catalysts (e.g., Lewis acids like BF₃·Et₂O) to optimize yields .
  • Steric Analysis: Use computational models (e.g., steric maps) to evaluate steric hindrance from the TMS group during indole functionalization .
  • Mechanistic Probes: Employ isotopic labeling (e.g., ¹⁵N-indole) or trapping experiments to identify intermediates in competing pathways .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Toxicology: Avoid inhalation/contact with nitrile-containing intermediates; use fume hoods and PPE (gloves, goggles) .
  • TMS Handling: Work under inert atmosphere (N₂/Ar) to prevent hydrolysis of the TMS group .
  • Waste Disposal: Quench reactive intermediates (e.g., LiAlH₄ residues) with isopropanol before disposal .

Advanced: How can the compound’s stability under varying pH and temperature conditions be assessed?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours, then analyze degradation products via HPLC-MS .
  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures to determine thermal stability .
  • Kinetic Profiling: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (4°C, dark) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.